The Chemical Architecture of Austamide: A Technical Guide for Scientific Professionals
The Chemical Architecture of Austamide: A Technical Guide for Scientific Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Austamide is a mycotoxin belonging to the prenylated indole (B1671886) alkaloid family, first isolated from the fungus Aspergillus ustus by P. S. Steyn in 1971.[1] As a toxic secondary metabolite, its complex chemical structure has intrigued chemists for decades, presenting significant challenges in its total synthesis due to the presence of labile enamide functionalities and a delicate indoxyl chromophore.[1] This technical guide provides a comprehensive overview of the chemical structure of Austamide, supported by available physicochemical and spectral data. It further details a generalized protocol for its isolation from fungal cultures, outlines a key synthetic approach, and illustrates its proposed biosynthetic pathway. This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, toxicology, and drug discovery.
Core Chemical Structure and Properties
Austamide is a structurally complex molecule characterized by a spiro-fused heterocyclic system. Its core is an indoxyl moiety linked to a diketopiperazine formed from tryptophan and proline residues. A reverse prenyl group is attached to the indole ring, contributing to its lipophilicity and likely its biological activity.
Table 1: Physicochemical Properties of Austamide
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁N₃O₃ | [2] |
| Molecular Weight | 363.416 g/mol | [2] |
| IUPAC Name | Spiro[2H-indole-2,7'(8'H)-[3H,5H]pyrrolo[1',2':4,5]pyrazino[1,2-a]azepine]-3,5',12'(1H,2'H)-trione,5'a,6'-dihydro-8',8'-dimethyl-, (5'aS-trans)- | [2] |
| CAS Number | 34427-31-1 | [2] |
| Boiling Point | 673.8 °C at 760 mmHg | [2] |
| Flash Point | 361.3 °C | [2] |
| Density | 1.4 g/cm³ | [2] |
Spectroscopic Data for Structural Elucidation
The definitive structure of Austamide was elucidated through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset of its NMR and mass spectral data is not readily found in recent literature, this section outlines the expected spectral characteristics based on its known structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the connectivity and stereochemistry of complex natural products like Austamide. The proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal characteristic signals for the indole, diketopiperazine, and prenyl moieties.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Austamide
| Functional Group | Atom Type | Predicted Chemical Shift (δ, ppm) |
| Indole Ring | Aromatic C-H | 7.0 - 8.0 |
| Aromatic C | 110 - 140 | |
| Spiro-C | ~60 - 70 | |
| Diketopiperazine | Amide N-H | 7.5 - 9.0 |
| α-C-H (Proline) | 3.5 - 4.5 | |
| α-C-H (Tryptophan) | 4.0 - 5.0 | |
| Carbonyl C=O | 165 - 175 | |
| Prenyl Group | Vinylic C-H | 5.0 - 6.0 |
| Methyl C-H | 1.5 - 2.0 | |
| Vinylic C | 115 - 140 | |
| Methyl C | 20 - 30 |
Note: These are approximate ranges and actual values can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under electron ionization (EI), amides like Austamide typically undergo cleavage of the N-CO bond.[3]
Table 3: Predicted Key Fragmentation Patterns for Austamide in Mass Spectrometry
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 363 | [M]⁺ | Molecular Ion |
| [M-43]⁺ | Loss of CH₃-C=O | Cleavage of the diketopiperazine ring |
| [M-69]⁺ | Loss of C₅H₉ | Cleavage of the prenyl group |
| Varies | Acylium ions | Cleavage of the amide bonds in the diketopiperazine ring |
Experimental Protocols
Isolation of Austamide from Aspergillus ustus
The following is a generalized protocol for the isolation and purification of Austamide from a culture of Aspergillus ustus, based on common methods for fungal metabolite extraction.[4][5]
1. Fungal Culture:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of Aspergillus ustus.
-
Incubate the culture for 14-21 days at 25-28°C with shaking to ensure aeration.
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Dry the mycelium and pulverize it.
-
Perform a solvent extraction of the powdered mycelium and the culture filtrate separately using ethyl acetate (B1210297).
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.
-
Perform further purification of the Austamide-containing fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a methanol-water gradient) to obtain pure Austamide.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a Biofilm Co-culture of Pseudomonas and Aspergillus for Metabolite Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
